molecular formula C10H13FN2O2 B1645063 N-(5-Amino-2-fluorophenyl)-2-ethoxyacetamide CAS No. 953753-54-3

N-(5-Amino-2-fluorophenyl)-2-ethoxyacetamide

Cat. No.: B1645063
CAS No.: 953753-54-3
M. Wt: 212.22 g/mol
InChI Key: XYSWDOMWDBHMBK-UHFFFAOYSA-N
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Description

N-(5-Amino-2-fluorophenyl)-2-ethoxyacetamide is a useful research compound. Its molecular formula is C10H13FN2O2 and its molecular weight is 212.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Molecular Imaging in Neurodegenerative Diseases

N-(5-Amino-2-fluorophenyl)-2-ethoxyacetamide derivatives have been explored as molecular imaging probes, particularly in the study of neurodegenerative diseases such as Alzheimer's. For instance, a fluorine-18 labeled compound, closely related to this compound, has been utilized for positron emission tomography (PET) imaging to quantify serotonin 1A (5-HT1A) receptor densities in Alzheimer's disease patients. This application is crucial for understanding the progression of neurodegenerative diseases and developing targeted therapies (Kepe et al., 2006).

Chemoselective Synthesis

The chemoselective acetylation of aminophenol derivatives, closely related to this compound, has been studied for the synthesis of intermediates in antimalarial drugs. This process involves the optimization of conditions to achieve selective monoacetylation, contributing to the efficient synthesis of pharmaceutical compounds (Magadum & Yadav, 2018).

Toxicology and Detection

In toxicology, research has been conducted on the development of monoclonal antibodies for fluoroacetamide, a compound structurally related to this compound. These antibodies can potentially be used for rapid detection and treatment of poisoning, demonstrating the compound's relevance in safety and therapeutic applications (Yang et al., 2020).

Antitumor Activity

The synthesis and evaluation of amino acid ester derivatives containing compounds similar to this compound have been explored for their antitumor activity. Such studies contribute to the development of new cancer treatments, highlighting the compound's potential in oncology (Xiong et al., 2009).

Properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-2-ethoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O2/c1-2-15-6-10(14)13-9-5-7(12)3-4-8(9)11/h3-5H,2,6,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYSWDOMWDBHMBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=C(C=CC(=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.